molecular formula C19H24N2O3S2 B5072583 2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE

2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE

Cat. No.: B5072583
M. Wt: 392.5 g/mol
InChI Key: UADNWURWSVDDCP-UHFFFAOYSA-N
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Description

2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C20H25NO3S2. This compound is characterized by the presence of a sulfonamide group, a methylsulfanyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylthiophenol to form 4-(methylsulfanyl)benzenesulfonyl chloride. This intermediate is then reacted with N-isopropylacetamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted acetamides

Scientific Research Applications

2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE is unique due to the presence of both a sulfonamide and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14(2)20-19(22)13-21(16-7-5-15(3)6-8-16)26(23,24)18-11-9-17(25-4)10-12-18/h5-12,14H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADNWURWSVDDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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